4-Amidino-2-nitrophenyl 4'-anisate
Description
4-Amidino-2-nitrophenyl 4'-anisate is a nitro-aromatic compound featuring an amidino group (-C(NH)NH₂) and an ester linkage derived from 4-anisic acid (4-methoxybenzoic acid). The amidino group enhances hydrogen-bonding capacity and basicity, while the nitro and methoxy substituents influence electronic and steric properties.
Properties
CAS No. |
105450-73-5 |
|---|---|
Molecular Formula |
C15H13N3O5 |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
(4-carbamimidoyl-2-nitrophenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C15H13N3O5/c1-22-11-5-2-9(3-6-11)15(19)23-13-7-4-10(14(16)17)8-12(13)18(20)21/h2-8H,1H3,(H3,16,17) |
InChI Key |
PLBOHMPHGWUZAF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Other CAS No. |
105450-73-5 |
Synonyms |
4-amidino-2-nitrophenyl 4'-anisate APNAN |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Amino-2-nitrophenol (CAS 119-34-6)
2-Amino-4-nitrophenol (CAS 99-57-0)
- Structure: Amino group at 2-position, nitro at 4-position.
- Physical Properties : Melting point = 143°C .
- Comparison: Regioisomeric differences (nitro/amino positions) alter intermolecular interactions. The amidino variant in the target compound may exhibit distinct crystallinity or thermal stability compared to amino-nitro analogs.
Amidino-Containing Compounds
6-Amidino-2-naphthol Methanesulfonate (CAS 13682-92-3)
- Structure: Amidino group on a naphthol scaffold with methanesulfonate counterion.
- Applications : Used as a trypsin inhibitor or fluorescent probe .
Ester Derivatives
Methyl Anisate
- Structure : Methyl ester of 4-anisic acid.
- Synthesis : Prepared via esterification of 4-anisic acid, yielding 63% with characteristic FTIR peaks at 1,684 cm⁻¹ (C=O) and 1,174 cm⁻¹ (C-O-C) .
- Spectroscopy : Fluorescence emission at 374 nm (excitation at 355 nm) .
- Comparison: The replacement of the methyl ester with a nitrophenyl-amidino group in 4-amidino-2-nitrophenyl 4'-anisate would significantly alter electronic properties, shifting absorption/emission wavelengths and reducing volatility.
Data Tables
Table 1. Physical Properties of Comparable Compounds
| Compound | Melting Point (°C) | Key Functional Groups | Reference |
|---|---|---|---|
| 4-Amino-2-nitrophenol | 125–127 | -NH₂, -NO₂ | |
| 2-Amino-4-nitrophenol | 143 | -NH₂, -NO₂ | |
| Methyl Anisate | N/A | -COOCH₃, -OCH₃ |
Table 2. Spectral Data for Key Analogs
| Compound | FTIR Peaks (cm⁻¹) | Fluorescence (nm) | Reference |
|---|---|---|---|
| Methyl Anisate | 1,684 (C=O), 1,174 (C-O-C) | λex 355, λem 374 | |
| 4-Amino-2-nitrophenol | N/A | N/A | — |
Research Implications
- Synthetic Routes: Analogous nitro compounds (e.g., 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide) are synthesized via nucleophilic aromatic substitution in chlorobenzene , suggesting similar methods for the target compound.
- Stability: Amidino groups may enhance thermal stability, as seen in covalent organic frameworks (COFs) with rigid aromatic backbones .
- Applications: Potential use in photodynamic therapy or catalysis, leveraging nitro-aromatic redox activity and amidino-metal coordination .
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